molecular formula C14H9F3O3 B596858 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1215206-30-6

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B596858
CAS No.: 1215206-30-6
M. Wt: 282.218
InChI Key: FJNYSKXDNSOFOH-UHFFFAOYSA-N
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Description

3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3. It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which in turn is connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1-bromo-3-(trifluoromethoxy)benzene as a starting material, which undergoes a series of reactions including Suzuki-Miyaura coupling and subsequent carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNYSKXDNSOFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681365
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-30-6
Record name 3′-(Trifluoromethoxy)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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